An In-depth Technical Guide to 1-(2-Furfurylthio)propanone: Chemical Properties and Reactivity
An In-depth Technical Guide to 1-(2-Furfurylthio)propanone: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 1-(2-Furfurylthio)propanone, a flavoring agent and potential building block in organic synthesis.[1][2][3] The information presented is intended to support research and development activities, particularly in the fields of food science and medicinal chemistry.
Chemical and Physical Properties
1-(2-Furfurylthio)propanone is a colorless to pale yellow liquid with a characteristic roasted coffee aroma.[1][2] It is also known by several synonyms, including (Furfurylthio)acetone and 1-(furan-2-ylmethylsulfanyl)propan-2-one.[1][3][4][5] The key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₂S | [1][4][5][6][7] |
| Molecular Weight | 170.23 g/mol | [1][4][5][6][8] |
| Appearance | Colorless to pale yellow clear liquid | [1][2][3] |
| Odor | Roasted coffee | [1][2][4] |
| Boiling Point | 281.00 to 282.00 °C @ 760.00 mm Hg | [2][3][8] |
| Density | 1.146 to 1.154 g/cm³ @ 25.00 °C | [1][2][3][4][8] |
| Refractive Index | 1.525 to 1.531 @ 20.00 °C | [1][2][3] |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol.[1][2][6] | |
| Flash Point | 98.89 °C (210.00 °F) TCC | [2][3] |
| Vapor Pressure | 0.038 mmHg @ 25.00 °C (estimated) | [2][8] |
| logP (o/w) | 0.792 (estimated) | [2] |
| CAS Number | 58066-86-7 | [1][3][9] |
Chemical Reactivity and Stability
1-(2-Furfurylthio)propanone is generally stable under normal conditions.[10] Hazardous polymerization is not expected to occur.[10] However, its reactivity is dictated by the three key functional components of its structure: the furan ring, the thioether linkage, and the ketone group.
-
Thioether Group: The sulfur atom is nucleophilic and can be oxidized. Thiols, the precursors to thioethers, are known to react with aldehydes and ketones to form thioacetals and thioketals, respectively.[11]
-
Ketone Carbonyl Group: The carbonyl group can undergo nucleophilic addition reactions. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride.[12] It can also participate in condensation reactions, such as an aldol condensation, in the presence of a base.[12]
-
Furan Ring: The furan ring is an aromatic system that can undergo electrophilic aromatic substitution reactions.[12] However, the furan ring is also susceptible to degradation under strongly acidic conditions.[13] Concerns have been raised about the potential for furan derivatives to form reactive metabolites through epoxidation and ring-opening, though specific data for this compound are lacking.[14]
Hazardous Reactions: None have been reported under normal processing conditions.[10] Conditions to avoid include exposure to heat, flames, and sparks.[10]
Caption: Key reactive sites of 1-(2-Furfurylthio)propanone.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 1-(2-Furfurylthio)propanone are not extensively published in peer-reviewed literature. However, a plausible synthetic route can be derived from general organic chemistry principles and available information on the synthesis of its precursors and related compounds.
A. Proposed Synthesis of 1-(2-Furfurylthio)propanone
The most direct synthesis would involve the nucleophilic substitution of a halo-propanone with 2-furfuryl mercaptan.
Step 1: Synthesis of 2-Furfuryl Mercaptan (Precursor)
A common method for preparing 2-furfuryl mercaptan avoids the use of unstable furfuryl halides.[13]
-
Reactants: Thiourea, concentrated hydrochloric acid, water, and furfuryl alcohol.[13]
-
Procedure:
-
Dissolve thiourea in a mixture of water and concentrated hydrochloric acid with gentle heating in a well-ventilated fume hood.[13]
-
Cool the solution and add furfuryl alcohol. The reaction is exothermic and should be controlled by cooling to maintain a temperature around 60°C.[13]
-
After the initial reaction subsides, allow the mixture to stand at room temperature for several hours (e.g., 12 hours).[13]
-
Add a solution of sodium hydroxide to the reaction mixture. This initiates the hydrolysis of the intermediate S-2-furfurylisothiourea.[13]
-
Perform steam distillation to isolate the 2-furfuryl mercaptan as an oily substance.[13]
-
Separate the organic layer and dry it with a suitable drying agent (e.g., calcium chloride).[13]
-
Step 2: Synthesis of 1-(2-Furfurylthio)propanone via Nucleophilic Substitution
-
Reactants: 2-Furfuryl mercaptan, chloroacetone (or bromoacetone), a suitable base (e.g., sodium ethoxide, sodium hydroxide), and a solvent (e.g., ethanol).
-
Procedure:
-
Dissolve 2-furfuryl mercaptan in ethanol in a reaction flask.
-
Add a stoichiometric equivalent of a base (e.g., sodium ethoxide) to deprotonate the thiol and form the more nucleophilic thiolate.
-
Slowly add chloroacetone to the solution while stirring.
-
The reaction mixture may be gently heated to promote the substitution reaction. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Caption: Proposed workflow for the synthesis of 1-(2-Furfurylthio)propanone.
B. Analytical Methods
The characterization and purity assessment of 1-(2-Furfurylthio)propanone would typically involve standard analytical techniques for organic compounds:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups (e.g., C=O of the ketone, C-S of the thioether, and the furan ring vibrations).
Safety and Handling
According to aggregated GHS information, 1-(2-Furfurylthio)propanone is not classified as a hazardous chemical by the majority of notifying companies.[1] However, as with any chemical, it should be handled in accordance with good industrial hygiene and safety practices.[10] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10] Avoid ingestion and inhalation.[10]
This compound is used as a flavoring agent in food, and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".[1]
Concluding Remarks
1-(2-Furfurylthio)propanone is a well-characterized compound with established physical properties. Its chemical reactivity, governed by its furan, thioether, and ketone functionalities, suggests potential for its use as a synthon in more complex molecular architectures. While it has a good safety profile as a food additive, researchers should always adhere to standard laboratory safety protocols when handling this chemical. Further research into its metabolic pathways and potential biological activities could be of interest to the drug development community.
References
- 1. 1-(2-Furfurylthio)propanone | C8H10O2S | CID 226249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-furfuryl thio) propanone, 58066-86-7 [thegoodscentscompany.com]
- 3. 1-(2-furfuryl thio) propanone [flavscents.com]
- 4. (2-FURFURYLTHIO)ACETONE | 58066-86-7 [chemicalbook.com]
- 5. 58066-86-7 CAS Manufactory [m.chemicalbook.com]
- 6. scent.vn [scent.vn]
- 7. 1-(2-FURFURYLTHIO)PROPANONE [drugfuture.com]
- 8. parchem.com [parchem.com]
- 9. femaflavor.org [femaflavor.org]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. Furfuryl Mercaptan (98-02-2) - 98+% Purity Reagent [benchchem.com]
- 12. Buy 2-Propanone, 1-(2-furanylthio)- | 68556-22-9 [smolecule.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. WHO | JECFA [apps.who.int]
- 15. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]
